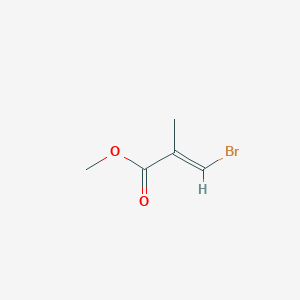

(E)-3-Bromo-2-methyl-acrylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

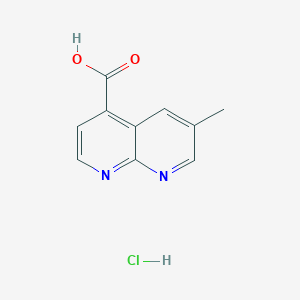

(E)-3-Bromo-2-methyl-acrylic acid methyl ester is an organic compound with the molecular formula C5H7BrO2 It is a derivative of acrylic acid, where the hydrogen atom on the third carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with methanol

Wirkmechanismus

Target of Action

Esters, in general, are known to interact with various enzymes and receptors in the body . For instance, some esters have been found to exhibit antitubercular activity by interacting with Mycobacterium tuberculosis .

Mode of Action

The mode of action of (E)-3-Bromo-2-methyl-acrylic acid methyl ester is likely to involve its interaction with its targets, leading to biochemical changes. Esters are known to undergo hydrolysis under acidic or basic conditions, a process catalyzed by the presence of a hydroxonium ion, H3O+ . The ester takes a proton (a hydrogen ion) from the hydroxonium ion, which becomes attached to one of the lone pairs on the oxygen that is double-bonded to the carbon .

Biochemical Pathways

For instance, they can undergo hydrolysis to form carboxylic acids and alcohols . They can also react with Grignard reagents to form tertiary alcohols .

Pharmacokinetics

Esters are generally known to be readily synthesized and naturally abundant . They are often responsible for the characteristic fragrances of fruits and flowers .

Result of Action

For instance, they can induce production of glucagon-like peptide-1, which increases insulin secretion and β-cell regeneration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of acid or base can catalyze the hydrolysis of esters . Moreover, the reaction of esters with Grignard reagents to form tertiary alcohols is an equilibrium process, and the position of the equilibrium can be influenced by the concentrations of the reactants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-3-Bromo-2-methyl-acrylic acid methyl ester can be synthesized through several methods. One common approach involves the bromination of 2-methyl-acrylic acid methyl ester using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromo-substituted precursor is reacted with a suitable boronic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the bromination of 2-methyl-acrylic acid methyl ester in the presence of a brominating agent and a suitable catalyst. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-Bromo-2-methyl-acrylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The double bond in the acrylic ester can participate in addition reactions with electrophiles like hydrogen halides or halogens.

Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Addition: Hydrogen bromide or chlorine in the presence of a catalyst.

Polymerization: Radical initiators like AIBN or benzoyl peroxide.

Major Products Formed

Substitution: Products like 3-azido-2-methyl-acrylic acid methyl ester.

Addition: Products like 3-bromo-2-methyl-propanoic acid methyl ester.

Polymerization: Polymers with repeating units derived from the monomer.

Wissenschaftliche Forschungsanwendungen

(E)-3-Bromo-2-methyl-acrylic acid methyl ester has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

Materials Science: Utilized in the preparation of polymers with specific properties for industrial applications.

Vergleich Mit ähnlichen Verbindungen

(E)-3-Bromo-2-methyl-acrylic acid methyl ester can be compared with other similar compounds, such as:

2-Bromo-acrylic acid methyl ester: Lacks the methyl group on the second carbon.

3-Chloro-2-methyl-acrylic acid methyl ester: Contains a chlorine atom instead of bromine.

2-Methyl-acrylic acid methyl ester: Lacks the halogen substituent.

Eigenschaften

IUPAC Name |

methyl (E)-3-bromo-2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h3H,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKAHZMYDADHPE-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Br)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2907670.png)

![7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2907676.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2907680.png)

![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)

![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)

![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2907689.png)